tert-Butyl (R)-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and hex-5-en-1-ol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the formation of the desired product.
Protection and Deprotection: tert-Butyl groups are often used as protecting groups in organic synthesis. The protection of the carboxylate group is achieved using tert-butyl chloroformate, followed by deprotection under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand or a precursor for the synthesis of biologically active molecules. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine
In medicine, derivatives of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research into these properties can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-2-carboxylate
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-3-carboxylate
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-4-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate lies in its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hex-5-enoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-5-6-7-8-11-18-13-9-10-16(12-13)14(17)19-15(2,3)4/h5,13H,1,6-12H2,2-4H3/t13-/m1/s1 |
InChI Key |
NUSYHUPQKVLCNC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCCCCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCCCC=C |
Origin of Product |
United States |
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